molecular formula C7H9NO3S B086231 5-Amino-2-methylbenzenesulfonic acid CAS No. 118-88-7

5-Amino-2-methylbenzenesulfonic acid

Cat. No. B086231
CAS RN: 118-88-7
M. Wt: 187.22 g/mol
InChI Key: BRKFTWHPLMMNHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05075474

Procedure details

A 200 ml volume glass flask equipped with a stirring machine, a condenser, a distillation column and a tube for distilling off the resulting product was provided. 73 g of octamethyl cyclotetrasilazane and 3.65 g of p-toluidine-m-sulfonic acid as a catalyst were introduced into the glass flask and the content of the flask was heated to 97° C. The content of the flask was stirred after it was confirmed that the octamethyl cyclotetrasilazane was completely molten. When the internal pressure of the reaction system was reduced to 65 torr with a vacuum pump to obtain a distillate, 68 g of hexamethyl cyclotrisilazane was obtained through the distillation over one hour. The resulting hexamethyl cyclotrisilazane had a high purity in the order of 99.1 GC % and the yield thereof was 93.2%. Thus, highly pure hexamethyl cyclotrisilazane could be obtained at a high yield within a short period of time. Moreover, almost no high boiling point substance remained in the reaction system.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
73 g
Type
catalyst
Reaction Step Two
Quantity
3.65 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[Si]1(C)[NH:9][Si:8]([CH3:11])([CH3:10])[NH:7][Si:6]([CH3:13])([CH3:12])[NH:5][Si:4]([CH3:15])([CH3:14])N1>C[Si]1(C)N[Si](C)(C)N[Si](C)(C)N[Si](C)(C)N1.NC1C=CC(C)=C(S(O)(=O)=O)C=1>[CH3:15][Si:4]1([CH3:14])[NH:5][Si:6]([CH3:12])([CH3:13])[NH:7][Si:8]([CH3:10])([CH3:11])[NH:9]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si]1(N[Si](N[Si](N[Si](N1)(C)C)(C)C)(C)C)C
Step Two
Name
Quantity
73 g
Type
catalyst
Smiles
C[Si]1(N[Si](N[Si](N[Si](N1)(C)C)(C)C)(C)C)C
Name
Quantity
3.65 g
Type
catalyst
Smiles
NC1=CC(=C(C=C1)C)S(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
97 °C
Stirring
Type
CUSTOM
Details
The content of the flask was stirred after it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 200 ml volume glass flask equipped with a stirring machine, a condenser
DISTILLATION
Type
DISTILLATION
Details
a distillation column and a tube
DISTILLATION
Type
DISTILLATION
Details
for distilling off the resulting product
CUSTOM
Type
CUSTOM
Details
was provided
CUSTOM
Type
CUSTOM
Details
to obtain a distillate

Outcomes

Product
Name
Type
product
Smiles
C[Si]1(N[Si](N[Si](N1)(C)C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 68 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05075474

Procedure details

A 200 ml volume glass flask equipped with a stirring machine, a condenser, a distillation column and a tube for distilling off the resulting product was provided. 73 g of octamethyl cyclotetrasilazane and 3.65 g of p-toluidine-m-sulfonic acid as a catalyst were introduced into the glass flask and the content of the flask was heated to 97° C. The content of the flask was stirred after it was confirmed that the octamethyl cyclotetrasilazane was completely molten. When the internal pressure of the reaction system was reduced to 65 torr with a vacuum pump to obtain a distillate, 68 g of hexamethyl cyclotrisilazane was obtained through the distillation over one hour. The resulting hexamethyl cyclotrisilazane had a high purity in the order of 99.1 GC % and the yield thereof was 93.2%. Thus, highly pure hexamethyl cyclotrisilazane could be obtained at a high yield within a short period of time. Moreover, almost no high boiling point substance remained in the reaction system.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
73 g
Type
catalyst
Reaction Step Two
Quantity
3.65 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[Si]1(C)[NH:9][Si:8]([CH3:11])([CH3:10])[NH:7][Si:6]([CH3:13])([CH3:12])[NH:5][Si:4]([CH3:15])([CH3:14])N1>C[Si]1(C)N[Si](C)(C)N[Si](C)(C)N[Si](C)(C)N1.NC1C=CC(C)=C(S(O)(=O)=O)C=1>[CH3:15][Si:4]1([CH3:14])[NH:5][Si:6]([CH3:12])([CH3:13])[NH:7][Si:8]([CH3:10])([CH3:11])[NH:9]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si]1(N[Si](N[Si](N[Si](N1)(C)C)(C)C)(C)C)C
Step Two
Name
Quantity
73 g
Type
catalyst
Smiles
C[Si]1(N[Si](N[Si](N[Si](N1)(C)C)(C)C)(C)C)C
Name
Quantity
3.65 g
Type
catalyst
Smiles
NC1=CC(=C(C=C1)C)S(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
97 °C
Stirring
Type
CUSTOM
Details
The content of the flask was stirred after it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 200 ml volume glass flask equipped with a stirring machine, a condenser
DISTILLATION
Type
DISTILLATION
Details
a distillation column and a tube
DISTILLATION
Type
DISTILLATION
Details
for distilling off the resulting product
CUSTOM
Type
CUSTOM
Details
was provided
CUSTOM
Type
CUSTOM
Details
to obtain a distillate

Outcomes

Product
Name
Type
product
Smiles
C[Si]1(N[Si](N[Si](N1)(C)C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 68 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.